molecular formula C23H25NO4 B14568206 Noraporphine-10,11-diol, 6-propyl-, diacetate CAS No. 61389-36-4

Noraporphine-10,11-diol, 6-propyl-, diacetate

Cat. No.: B14568206
CAS No.: 61389-36-4
M. Wt: 379.4 g/mol
InChI Key: XIUGOOSNVROHDP-LJQANCHMSA-N
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Description

Noraporphine-10,11-diol, 6-propyl-, diacetate is a chemical compound with the molecular formula C23H25NO4 It is a derivative of the aporphine alkaloid family, characterized by its complex structure containing multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noraporphine-10,11-diol, 6-propyl-, diacetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

    Formation of the core structure: The core aporphine structure is synthesized through a series of cyclization reactions.

    Functional group modifications:

    Introduction of the propyl group: The propyl group is added at the 6 position via alkylation reactions.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Noraporphine-10,11-diol, 6-propyl-, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Noraporphine-10,11-diol, 6-propyl-, diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex aporphine derivatives and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its pharmacological properties, including its effects on the central nervous system and potential use in treating neurological disorders.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Noraporphine-10,11-diol, 6-propyl-, diacetate involves its interaction with specific molecular targets in the body. It primarily acts on dopamine receptors, modulating dopaminergic signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Noraporphine-10,11-diol, 6-propyl-, diacetate is compared with other similar compounds such as:

    Apomorphine: A well-known dopamine agonist with similar structural features but different pharmacological properties.

    Propylnorapomorphine: Another aporphine derivative with distinct effects on the central nervous system.

    N-n-propylnorapomorphine: Known for its dopaminergic activity and use in research on neurological disorders.

Each of these compounds has unique properties and applications, highlighting the versatility and potential of this compound in scientific research.

Properties

CAS No.

61389-36-4

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

[(6aR)-11-acetyloxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate

InChI

InChI=1S/C23H25NO4/c1-4-11-24-12-10-16-6-5-7-18-21(16)19(24)13-17-8-9-20(27-14(2)25)23(22(17)18)28-15(3)26/h5-9,19H,4,10-13H2,1-3H3/t19-/m1/s1

InChI Key

XIUGOOSNVROHDP-LJQANCHMSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OC(=O)C)OC(=O)C

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC(=O)C)OC(=O)C

Origin of Product

United States

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